molecular formula C12H19N3O2 B15162432 N~1~-(4-Nitrophenyl)hexane-1,6-diamine CAS No. 176325-07-8

N~1~-(4-Nitrophenyl)hexane-1,6-diamine

Cat. No.: B15162432
CAS No.: 176325-07-8
M. Wt: 237.30 g/mol
InChI Key: SONIVKUFEOCWRJ-UHFFFAOYSA-N
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Description

N~1~-(4-Nitrophenyl)hexane-1,6-diamine is an organic compound characterized by the presence of a nitrophenyl group attached to a hexane chain with diamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Nitrophenyl)hexane-1,6-diamine typically involves the reaction of 4-nitroaniline with hexane-1,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of N1-(4-Nitrophenyl)hexane-1,6-diamine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-(4-aminophenyl)hexane-1,6-diamine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~1~-(4-Nitrophenyl)hexane-1,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-Nitrophenyl)hexane-1,6-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules, leading to various biochemical effects. The diamine functionalities allow the compound to form stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-Chloro-4-nitrophenyl)hexane-1,6-diamine: Similar structure but with a chloro substituent.

    1,6-Bis(4-nitrophenyl)hexane: Contains two nitrophenyl groups attached to a hexane chain.

    Hexamethylene diisocyanate: Used in the production of polyurethane, similar in having a hexane chain but with isocyanate groups.

Uniqueness

N~1~-(4-Nitrophenyl)hexane-1,6-diamine is unique due to its specific combination of a nitrophenyl group and diamine functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

176325-07-8

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N'-(4-nitrophenyl)hexane-1,6-diamine

InChI

InChI=1S/C12H19N3O2/c13-9-3-1-2-4-10-14-11-5-7-12(8-6-11)15(16)17/h5-8,14H,1-4,9-10,13H2

InChI Key

SONIVKUFEOCWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCCCCN)[N+](=O)[O-]

Origin of Product

United States

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